

EZH2 in Transcriptional Repression and Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in cell identity, proliferation, and differentiation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its primary function is to mediate the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptional repression. Dysregulation of EZH2, through overexpression or mutation, is a common feature in a wide array of human cancers, where it often contributes to tumor initiation, progression, and metastasis by silencing tumor suppressor genes. This document provides an in-depth technical overview of EZH2's function in transcriptional repression, its multifaceted role in oncology, quantitative data on its dysregulation and therapeutic targeting, detailed experimental methodologies for its study, and visualizations of key signaling pathways.

The Core Function of EZH2: A Key Epigenetic Silencer

EZH2 is the enzymatic engine of the Polycomb Repressive Complex 2 (PRC2), a highly conserved protein complex essential for epigenetic gene silencing.[1][2] The core PRC2 complex consists of EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[3][4][5] Accessory proteins such as RbAp46/48 and AEBP2 can also associate with the complex to modulate its activity and recruitment to chromatin.[3][6]

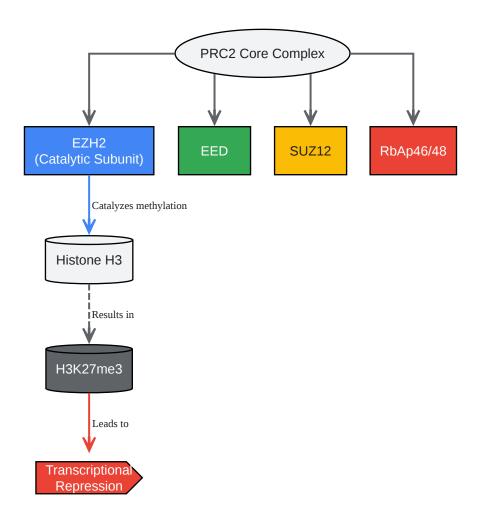




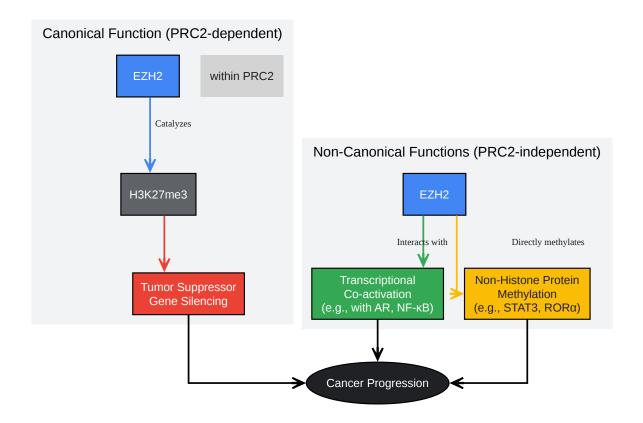


The canonical function of EZH2 is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3, leading to mono-, di-, and ultimately trimethylation (H3K27me3).[1][7][8] This H3K27me3 mark is a key repressive signal that leads to chromatin compaction and the silencing of target gene expression.[1][4] The PRC2 complex, through EZH2's methyltransferase activity, plays a pivotal role in fundamental biological processes including embryonic development, cell fate decisions, and the maintenance of stem cell pluripotency.[3]

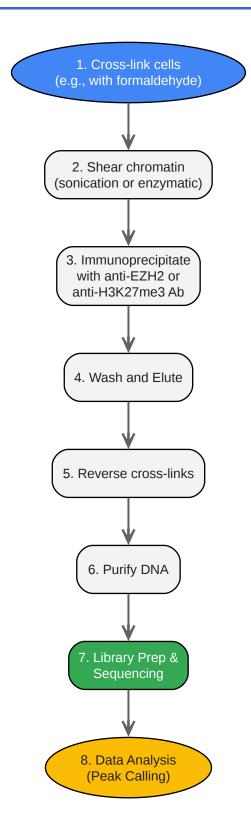




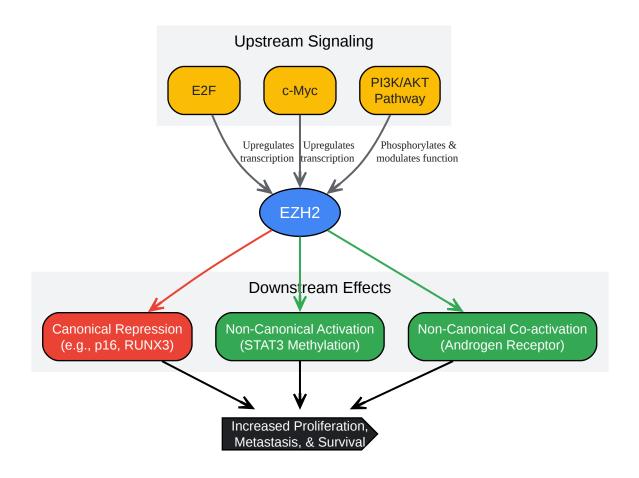












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